N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzothiazole moiety via a carboxamide bridge. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity. Its synthesis typically involves coupling benzimidazole-amine intermediates with benzothiazole-carboxylic acid derivatives using peptide-coupling reagents like HBTU .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFQYDJFSWROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
- Cyclization : The synthesis often begins with the preparation of the benzimidazole core through cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.
- Nucleophilic Substitution : This involves the reaction of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl halides in the presence of bases like potassium hydroxide.
Chemistry
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
The compound exhibits significant antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.
| Biological Activity | Target Organisms/Cell Lines | Method of Evaluation |
|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria, fungi | Turbidimetric method |
| Anticancer | MCF7 (breast cancer), HCT116 (colorectal carcinoma) | Sulforhodamine B assay |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of synthesized derivatives, compounds derived from this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong activity .
Medicine
The therapeutic potential of this compound is being explored for treating various diseases, particularly cancer and infectious diseases. Its derivatives are investigated for their ability to target specific pathways involved in tumor growth and pathogen resistance.
Case Study: Anticancer Activity
Research has shown that certain derivatives exhibit IC50 values lower than standard anticancer drugs like 5-Fluorouracil, suggesting enhanced efficacy against cancer cell lines .
Industrial Applications
The compound's unique properties make it suitable for developing new materials with specific characteristics, such as polymers and dyes. Its role in creating novel materials can lead to advancements in various industrial applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Thiazole-4-carboxamide Derivatives
Example : 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide ()
- Structural Difference : Replaces benzothiazole with a thiazole ring.
- Synthesis : Similar coupling strategies but lower yields (3–64%) due to steric hindrance in thiazole intermediates .
Benzimidazole-Triazine/Oxadiazole Hybrids
Example: 4-((1H-Benzo[d]imidazol-2-yl)amino)-1-phenyl-1,6-dihydro-1,2,4-triazine-5(4H)-one ()
- Structural Difference : Substitutes benzothiazole with triazine or oxadiazole rings.
- Impact : Triazine derivatives exhibit lower metabolic stability due to increased polarity, whereas the benzothiazole-carboxamide in the target compound improves lipophilicity (predicted logP: 3.2 vs. 1.8 for triazine analogs) .
Substituent Variations on the Aromatic Rings
Trifluoromethyl and Methoxy Modifications
Examples :
- N-(6-Trifluoromethyl-1H-benzimidazol-2-yl)-2-(trifluoromethoxy)benzamido-thiazole-4-carboxamide ()
- Aromatic amide-substituted benzimides with methoxy/hydroxy groups ()
- Structural Differences : Introduction of electron-withdrawing (CF₃) or electron-donating (OCH₃, OH) groups.
- Impact :
Sulfonyl and Thioether Linkages
Examples :
- N-Sulfonylacetamidines ()
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde ()
- Structural Differences : Replace carboxamide with sulfonyl or thioether groups.
- Impact : Sulfonyl groups increase polarity (polar surface area: 95 Ų vs. 78 Ų for the target compound), reducing blood-brain barrier penetration .
Pharmacokinetic and Bioavailability Profiles
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions, starting from benzimidazole derivatives. The general synthetic route includes:
- Formation of the Benzimidazole Core : This can be achieved through cyclization reactions involving o-phenylenediamine and carboxylic acids under acidic conditions.
- Coupling Reactions : The benzimidazole derivative is then coupled with benzo[d]thiazole derivatives to form the target compound.
The chemical structure is characterized by the presence of both benzimidazole and thiazole moieties, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing benzimidazole and thiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | Apoptosis induction |
| MCF-7 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Ferroptosis Induction
Recent research highlights the potential of this compound in inducing ferroptosis, a form of regulated cell death distinct from apoptosis. This is particularly relevant in cancer therapy, where ferroptosis can be exploited to target resistant cancer cells. The compound acts as a covalent electrophile, selectively modifying cysteine residues in proteins critical for cellular survival.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of benzimidazole-thiazole compounds against various cancer cell lines. Results indicated that modifications to the benzothiazole moiety significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design .
- Antimicrobial Efficacy : In another study focusing on antibiotic resistance, this compound was tested against multi-drug resistant strains of bacteria. It showed promising results, inhibiting growth at concentrations lower than conventional antibiotics, thereby highlighting its potential as a novel therapeutic agent .
- Ferroptosis Mechanism : Research conducted on the electrophilic properties of thiazoles indicated that compounds like this compound can induce ferroptosis through thiol modification, leading to increased cytotoxicity in resistant cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
